molecular formula C7H13NO4 B13252725 2-Hydroxy-3-(morpholin-4-yl)propanoic acid

2-Hydroxy-3-(morpholin-4-yl)propanoic acid

Cat. No.: B13252725
M. Wt: 175.18 g/mol
InChI Key: XGLLRUJTMQIUHX-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(morpholin-4-yl)propanoic acid: is an organic compound that features a morpholine ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(morpholin-4-yl)propanoic acid typically involves the reaction of morpholine with an appropriate precursor, such as an α-hydroxy acid. One common method involves the reaction of morpholine with 2-bromo-3-(morpholin-4-yl)propionic acid esters under controlled conditions . The reaction is carried out in a solvent like dichloromethane at low temperatures, followed by stirring at room temperature for an extended period .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(morpholin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

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Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

2-hydroxy-3-morpholin-4-ylpropanoic acid

InChI

InChI=1S/C7H13NO4/c9-6(7(10)11)5-8-1-3-12-4-2-8/h6,9H,1-5H2,(H,10,11)

InChI Key

XGLLRUJTMQIUHX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(C(=O)O)O

Origin of Product

United States

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